methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate
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Description
Methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research has demonstrated the potential of methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate derivatives in cancer therapy. For instance, compounds synthesized from this chemical scaffold have shown promising antiproliferative activity against human cancer cells, specifically by inhibiting tubulin polymerization. This mechanism of action disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase, which is crucial for cancer cell proliferation control (Minegishi et al., 2015). Another study identified derivatives as potent apoptosis inducers, highlighting their efficacy in human breast cancer models and notable blood-brain barrier penetration, suggesting a broader therapeutic potential (Sirisoma et al., 2009).
Antimicrobial Applications
The chemical framework of this compound has been utilized in synthesizing new quinazoline derivatives with observed antimicrobial activities. Such compounds have been tested against various pathogenic strains, showing moderate to very good antibacterial and antifungal effects. This research avenue opens up potential for developing new antimicrobial agents based on this chemical scaffold (Desai et al., 2007), (Thomas et al., 2010).
Chemical Synthesis and Structure Elucidation
The compound has also played a role in the synthesis of various heterocyclic derivatives, serving as a key precursor or structural motif in the creation of novel compounds. Studies focusing on the synthesis methodologies and structural characterization contribute to the broader chemical knowledge base, facilitating the development of compounds with potential applications in diverse fields, including pharmaceuticals and materials science. For example, one study describes the synthesis of quinazoline derivatives with potential as tubulin-polymerization inhibitors, highlighting the versatility of the chemical scaffold in generating biologically active molecules (Wang et al., 2014).
Properties
IUPAC Name |
methyl 4-(6-methoxy-2-methyl-4-oxoquinazolin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11-19-16-9-8-14(23-2)10-15(16)17(21)20(11)13-6-4-12(5-7-13)18(22)24-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJZVVIPCWEXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OC)C(=O)N1C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.